molecular formula C17H17N3O4 B4140505 ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate

ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate

Cat. No. B4140505
M. Wt: 327.33 g/mol
InChI Key: GFDNJZYSTLFYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps from acetoacetic esters, leading to various heterocyclic systems. For instance, the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate demonstrates a method that could be analogous to the synthesis of ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate, involving reagents for the preparation of N3-protected amino-pyrido[1,2-a]pyrimidin-4-ones through specific reactions and deprotection methods (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

Studies on compounds with similar structural frameworks, such as ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, reveal insights into molecular geometry through spectroscopic and theoretical analyses. These include IR, Raman, NMR, and X-ray diffraction methods, offering a detailed understanding of molecular vibrations, bond lengths, and angles, which are critical for understanding the molecular structure of ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate (Koca et al., 2014).

Chemical Reactions and Properties

The compound's reactivity can be inferred from related studies, such as the synthesis of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, which showcases the compound's ability to undergo specific chemical reactions leading to novel anti-juvenile hormone agents. This indicates the potential chemical behavior of ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate in biological or chemical systems (Ishiguro et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the compound's behavior in various environments. While specific data on ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate may not be readily available, studies on similar compounds provide a basis for predicting these properties through experimental and theoretical methods, including density functional theory (DFT) calculations and spectroscopic analyses (Fereyduni et al., 2011).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the safety and hazards associated with this compound are not well-documented.

properties

IUPAC Name

ethyl 4-[[2-oxo-2-(pyridin-4-ylmethylamino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-2-24-17(23)13-3-5-14(6-4-13)20-16(22)15(21)19-11-12-7-9-18-10-8-12/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDNJZYSTLFYKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Pyridin-4-ylmethyl)-aminooxalyl]-amino)-benzoic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.